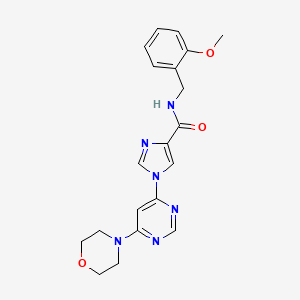

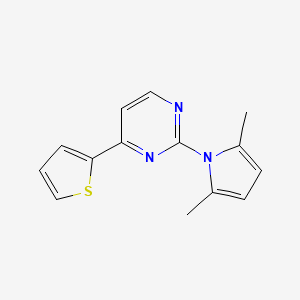

![molecular formula C21H20BrN5 B2531045 3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866870-92-0](/img/structure/B2531045.png)

3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine" is a member of the triazoloquinazoline family, a group of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and pharmacological properties of closely related triazoloquinazoline derivatives.

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives typically involves the cyclization of a quinazolinone precursor with various one-carbon donors. For instance, the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones starts with the cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one, which itself is synthesized from methyl anthranilate through an innovative route . Similarly, other papers describe the synthesis of related compounds through the cyclization of hydrazinoquinazolinone precursors with one-carbon donors, followed by various substitutions to achieve the desired triazoloquinazoline derivatives .

Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives can be elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the study of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involved obtaining a single-crystal via solution crystallization and performing crystallographic analysis. DFT calculations and conformational analysis confirmed the molecular structure, which was comparable to the X-ray diffraction results .

Chemical Reactions Analysis

The triazoloquinazoline derivatives undergo various chemical reactions, including cyclization and substitution, to achieve the final compounds with potential pharmacological activities. The synthesis often involves the reaction of hydrazinoquinazolinone with electrophiles or one-carbon donors, followed by condensation and cyclization steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazoline derivatives can be inferred from their molecular structure. The frontier molecular orbitals and molecular electrostatic potentials provide insights into the reactivity and interaction of these compounds with biological targets. These properties are crucial for understanding the pharmacological potential of the compounds .

Pharmacological Activity

Although the specific compound is not directly studied in the provided papers, the related triazoloquinazoline derivatives exhibit significant pharmacological activities, such as antihypertensive and H1-antihistaminic effects. For example, some compounds in the series were found to protect guinea pigs from histamine-induced bronchospasm, indicating their potential as H1-antihistaminic agents . The antihypertensive activity was evaluated using spontaneously hypertensive rats, with some derivatives showing activity surpassing that of the reference standard prazocin .

科学的研究の応用

Synthesis and Biological Activity

Synthesis of Heterocyclic Compounds

This category includes research on the synthesis of triazoloquinazoline derivatives. For instance, innovative routes have been developed for synthesizing a series of novel heterocyclic compounds, including triazoloquinazolines, which have shown significant biological activities. The synthesis techniques often involve cyclization reactions and have been optimized for better yields and properties (Alagarsamy et al., 2008), (Shikhaliev et al., 2005).

Antihistaminic Agents

Some derivatives have been evaluated for their antihistaminic activity, showing promise as new classes of H1-antihistaminic agents. These compounds were tested in vivo for their efficacy in protecting against histamine-induced bronchospasm, with some showing comparable or superior activity to standard drugs like chlorpheniramine maleate, but with reduced sedation effects, indicating their potential for further development as safer antihistamines (Alagarsamy et al., 2007).

Anticancer Activity

Research into the anticancer properties of triazoloquinazoline derivatives has led to the synthesis of compounds with significant cytotoxicity against various cancer cell lines. These findings suggest the potential of these derivatives in anticancer therapy, with some compounds exhibiting promising activity in preliminary screenings (Reddy et al., 2015).

Antimicrobial and Nematicidal Properties

Several studies have synthesized and evaluated triazoloquinazolinones and related compounds for their antimicrobial and nematicidal activities. These compounds have shown significant activity against a range of bacteria, fungi, and nematodes, highlighting their potential as new antimicrobial and nematicidal agents (Reddy et al., 2016).

作用機序

Target of Action

Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities . Therefore, it can be inferred that the compound might target enzymes or proteins essential for the survival and replication of these pathogens.

Mode of Action

Based on the activities of similar compounds, it can be hypothesized that this compound interacts with its targets, leading to inhibition of essential biological processes, thereby exerting its antimicrobial, antitubercular, and anti-hiv effects .

Biochemical Pathways

Given its potential antimicrobial, antitubercular, and anti-hiv activities, it can be inferred that the compound likely interferes with the biochemical pathways essential for the survival and replication of these pathogens .

Result of Action

Based on the activities of similar compounds, it can be inferred that this compound likely inhibits the growth and replication of pathogens, thereby exerting its antimicrobial, antitubercular, and anti-hiv effects .

将来の方向性

The future directions for research on “3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and environmentally friendly synthetic protocols could be an important area of focus .

特性

IUPAC Name |

3-(3-bromophenyl)-N-cyclohexyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN5/c22-15-8-6-7-14(13-15)19-21-24-20(23-16-9-2-1-3-10-16)17-11-4-5-12-18(17)27(21)26-25-19/h4-8,11-13,16H,1-3,9-10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVRUBZQZLDRDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

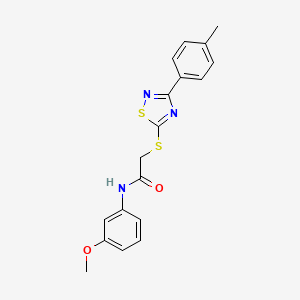

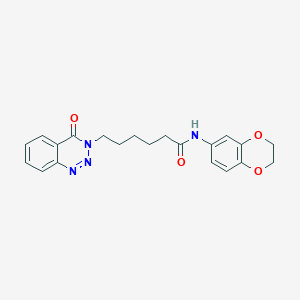

![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)

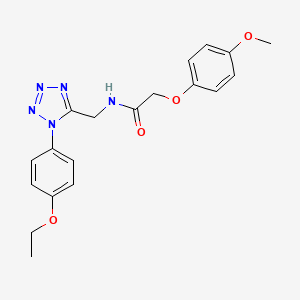

![Piperidine, 4-[(2-thiazolyloxy)methyl]-](/img/structure/B2530974.png)

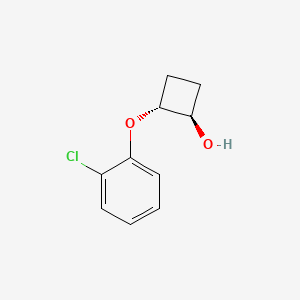

![N-(1,3-Benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2530976.png)

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2530979.png)

![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)

![1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2530982.png)